PDE5A Inhibitory Activity of the Target Compound vs. Class Baseline
A preliminary database entry reports that the target compound exhibits potent inhibition against PDE5A with an IC50 of 5 nM [1]. For comparison, the well-known PDE5 inhibitor sildenafil has a reported IC50 of approximately 3.5-4 nM in similar enzymatic assays. The quantitative difference (Ki/IC50 ratio or fold-selectivity) cannot be calculated as the experimental conditions (e.g., enzyme source, ATP concentration) for both measurements are not harmonized.
| Evidence Dimension | Enzymatic Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 5 nM |
| Comparator Or Baseline | Sildenafil (IC50 ~3.5-4 nM, from literature) |
| Quantified Difference | Not calculable due to non-harmonized assay conditions; target compound activity is within the same order of magnitude as the established drug. |
| Conditions | Inhibition of PDE5A (origin unspecified); comparator data from standard references |
Why This Matters
This suggests potential utility in PDE5 inhibition research, but without selectivity data against other PDE isoforms (e.g., PDE6), it is inferior to sildenafil for any application requiring isoform specificity.
- [1] BindingDB. Entry BDBM50458482 (CHEMBL4208487). IC50: 5 nM for Human PDE5A. Data curated by ChEMBL. View Source
